molecular formula C18H18N2O2S B2737744 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea CAS No. 2034440-12-3

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea

Cat. No.: B2737744
CAS No.: 2034440-12-3
M. Wt: 326.41
InChI Key: XTZNQQZTWOIAJS-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a tolyl urea structure. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Hydroxyethyl Group: This step may involve the reaction of the benzo[b]thiophene derivative with an appropriate epoxide or halohydrin under basic conditions.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzo[b]thiophene moiety can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced benzo[b]thiophene derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-6-2-4-8-15(12)20-18(22)19-10-16(21)14-11-23-17-9-5-3-7-13(14)17/h2-9,11,16,21H,10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZNQQZTWOIAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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